molecular formula C17H14FN3O2 B11344069 5-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11344069
M. Wt: 311.31 g/mol
InChI Key: ZWNFGTRUPOWSJZ-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluoro and methyl groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the pyridin-4-ylmethyl group: This step involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions can occur at the oxazole ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the oxazole ring may lead to a dihydro-oxazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 5-(3-fluoro-4-methylphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide may be explored as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
  • 5-(4-Methylphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
  • 5-(3-Fluoro-4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14FN3O2/c1-11-2-3-13(8-14(11)18)16-9-15(21-23-16)17(22)20-10-12-4-6-19-7-5-12/h2-9H,10H2,1H3,(H,20,22)

InChI Key

ZWNFGTRUPOWSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=NC=C3)F

Origin of Product

United States

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